Pledox - 1401243-67-1

Pledox

Catalog Number: EVT-10992595
CAS Number: 1401243-67-1
Molecular Formula: C110H150Ca4MnN20O70P10
Molecular Weight: 3397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLED-based MnSOD Mimetic is a derivative of pyridoxyl ethyldiamine (PLED) and mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with antioxidant, metal chelating and potential chemoprotective activities. Upon administration, PLED-based MnSOD mimetic mimics MnSOD and scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, thereby preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. In addition, this agent is able to strongly bind to iron.
Source and Classification

Pledox is classified as a small molecule inhibitor and belongs to the category of antioxidant compounds. It functions primarily by mimicking the action of manganese superoxide dismutase, an enzyme that protects cells from oxidative stress. The compound was developed by PledPharma AB and has been subjected to various clinical trials to assess its efficacy and safety in patients undergoing chemotherapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pledox involves modifying the structure of mangafodipir. The process includes:

  1. Starting Material: Mangafodipir serves as the precursor.
  2. Modification: Replace a significant portion of manganese with calcium, which alters the binding affinity and enhances therapeutic activity.
  3. Purification: The compound is purified to ensure that it meets pharmaceutical standards for clinical use.

The synthesis may involve various chemical techniques such as crystallization, chromatography, and spectroscopic methods to confirm the identity and purity of the final product .

Molecular Structure Analysis

Structure and Data

  • Molecular Weight: Specific data on molecular weight is typically derived from analytical methods such as mass spectrometry.
  • Structural Formula: While exact structural diagrams are not provided in the sources, they can be inferred based on its relationship to mangafodipir.
Chemical Reactions Analysis

Reactions and Technical Details

Pledox primarily undergoes redox reactions that are crucial for its antioxidant activity. The compound acts by:

  1. Scavenging Reactive Oxygen Species: It neutralizes free radicals generated during oxidative stress.
  2. Inhibition of Lipid Peroxidation: By preventing oxidative damage to cell membranes, it helps maintain cellular integrity.
  3. Interaction with Enzymes: Pledox may modulate the activity of various antioxidant enzymes, enhancing their protective effects against oxidative damage .
Mechanism of Action

Process and Data

The mechanism of action for Pledox involves several key processes:

  1. Oxidative Stress Reduction: By mimicking manganese superoxide dismutase, Pledox reduces superoxide radicals in cells.
  2. Neuroprotection: It protects neuronal cells from chemotherapy-induced damage, particularly in peripheral nerves affected by oxaliplatin.
  3. Clinical Efficacy: Clinical trials have shown that pre-treatment with Pledox significantly alleviates sensory symptoms associated with chemotherapy while maintaining anti-cancer efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pledox is typically presented as a sterile solution for intravenous administration.
  • Solubility: It is soluble in saline solutions, facilitating its use in clinical settings.
  • Stability: Stability data would typically be assessed through accelerated stability studies under various conditions.

Relevant analyses include:

  • pH Levels: Critical for ensuring compatibility with biological systems.
  • Storage Conditions: Recommended storage conditions are necessary to maintain potency.
Applications

Scientific Uses

Pledox is primarily used in oncology settings to prevent chemotherapy-induced peripheral neuropathy (CIPN). Its applications include:

  • Clinical Trials: Evaluated in phase II and III trials for patients undergoing oxaliplatin-based chemotherapy.
  • Neuroprotective Agent: Used as a pre-treatment option to protect against sensory nerve damage during cancer treatment.
  • Research Tool: Investigated for its potential broader applications in oxidative stress-related conditions beyond cancer therapy .
Introduction to Calmangafodipir as a Therapeutic Agent

Calmangafodipir (Pledox) represents a rationally designed manganese-containing therapeutic agent developed to mitigate pathological oxidative stress, particularly in the context of cancer treatment complications. Its development stems from the recognition that excessive reactive oxygen species (ROS) generation during chemotherapy induces significant collateral damage to healthy tissues, limiting therapeutic efficacy and compromising patient outcomes. As a synthetic metal complex, Calmangafodipir belongs to the group of Plasma-Redox Enzyme Drugs (PLED), engineered to mimic the catalytic function of endogenous antioxidant enzymes while overcoming pharmacokinetic and stability limitations inherent to native proteins. This section details the developmental trajectory, structural rationale, and foundational clinical targets of Calmangafodipir, establishing its biochemical and therapeutic significance.

Development History and Rationale for PLED Compounds

The genesis of Calmangafodipir is intrinsically linked to the therapeutic limitations observed with native human manganese superoxide dismutase (MnSOD). While MnSOD is a critical mitochondrial enzyme responsible for neutralizing superoxide radicals (O₂•⁻), its potential as an administered therapeutic is severely hampered by:

  • Extremely short plasma half-life: Native MnSOD exhibits rapid renal clearance (approximately 6 minutes), preventing sustained therapeutic activity [4].
  • Poor tissue penetration: The tetrameric protein structure and size impede efficient cellular uptake and mitochondrial delivery [1].
  • Immunogenicity: Repeated administration risks eliciting immune responses [4].
  • Susceptibility to proteolytic degradation: The protein backbone is vulnerable to enzymatic breakdown in circulation [4].

These limitations catalyzed the development of low-molecular-weight synthetic mimetics capable of replicating the catalytic dismutation function of SOD enzymes without their inherent pharmacological drawbacks. The PLED strategy focused on designing stable, bioavailable complexes centered around redox-active metals, primarily manganese (Mn), due to its favorable catalytic properties and lower propensity to drive harmful Fenton reactions compared to iron or copper [2] [4]. Manganese-based complexes offered the potential for sustained catalytic ROS scavenging without generating highly damaging hydroxyl radicals (•OH), a critical safety advantage.

Calmangafodipir emerged as a lead candidate within the PLED class, specifically designed as a mangafodipir derivative (mangafodipir = Mn dipyridoxyl diphosphate). Its development aimed to optimize the SOD-mimetic activity of earlier compounds like mangafodipir while enhancing stability and safety. The structural design leverages a manganese ion chelated within a fodipir (dipyridoxyl diphosphate) framework, creating a stable complex capable of catalytically neutralizing superoxide anions similar to the native MnSOD enzyme, but with superior pharmacokinetic properties suitable for intravenous administration as an adjunct to chemotherapy.

Table 1: Evolution and Rationale of PLED Compounds Targeting Oxidative Stress

Development StageKey Compound/ConceptMajor LimitationsPLED Compound Advancements
Native EnzymeHuman MnSODShort plasma half-life (6 min), poor tissue penetration, immunogenicity, proteolytic degradationN/A
Early MimeticsManganese porphyrins (e.g., MnTE-2-PyP⁵⁺, MnTnBuOE-2-PyP⁵⁺)Potential off-target effects, complex synthesis, variable tissue distributionLow molecular weight, cell membrane permeability, stability, modifiable structures
MRI Contrast AgentMangafodipir (MnDPDP)Primary use as imaging agent, complex dissociation concernsDemonstrated intrinsic SOD-mimetic activity, provided proof-of-concept for Mn-based scavengers
Optimized PLEDCalmangafodipir (Pledox)Refinement of stability and specificityDesigned for enhanced SOD-mimetic activity and reduced dissociation; optimized for therapeutic ROS scavenging in chemotherapy contexts

Structural Analogy to Endogenous Manganese Superoxide Dismutase

The catalytic efficacy of Calmangafodipir hinges on its sophisticated structural and functional mimicry of the active site of human mitochondrial MnSOD (MnSOD). Understanding the native enzyme's structure is paramount to appreciating the mimetic's design:

  • MnSOD Active Site Architecture: Human MnSOD functions as a homotetramer. Each subunit contains a catalytic manganese ion (Mn) coordinated in a distorted trigonal bipyramidal or octahedral geometry by three histidine residues (His26, His74, His163), one aspartate residue (Asp159), and a solvent molecule (H₂O or OH⁻) [1] [3] [4]. This inner coordination sphere is buried within the subunit.
  • Electrostatic Guidance: The enzyme employs a sophisticated electrostatic guidance mechanism to attract the anionic superoxide substrate (O₂•⁻) towards the active site. Positively charged residues and patches create a "valley" leading to the active site pit. Key outer sphere residues (Tyr34, His30, Gln143, Trp161, Phe77, Trp78, Trp123) and Glu162 from the adjacent subunit form a hydrogen-bonding network and a hydrophobic environment, facilitating substrate orientation and proton-coupled electron transfer [3] [4] [7]. The coordinated water molecule (WAT1) participates in this proton relay network.
  • Catalytic Mechanism: MnSOD operates via a "ping-pong" mechanism where the manganese ion cycles between the oxidized (Mn³⁺) and reduced (Mn²⁺) states:math\text{Mn}^{3+} + \text{O}_2^{\bullet -} \rightarrow \text{Mn}^{2+} + \text{O}_2\]math\text{Mn}^{2+} + \text{O}2^{\bullet -} + 2\text{H}^+ \rightarrow \text{Mn}^{3+} + \text{H}2\text{O}_2]Proton transfer, facilitated by the hydrogen-bonding network (involving Tyr34, His30, Gln143, and active site waters), is crucial for the second step [3] [4].

Calmangafodipir replicates the core functional unit of MnSOD – the manganese ion in a specific coordination geometry conducive to superoxide dismutation. While its exact coordination sphere differs from the proteinaceous environment of MnSOD (replacing histidine/aspartate ligands with pyridoxyl phosphate groups), the Mn ion in Calmangafodipir is maintained in a stable redox-active state. This allows it to undergo the same cyclic reduction and oxidation as the enzymatic Mn, facilitating the conversion of two superoxide radicals into oxygen and hydrogen peroxide. Crucially, the design aims to mimic the electrostatic properties near the Mn ion, enhancing the attraction and correct orientation of the anionic superoxide substrate for efficient electron transfer, analogous to the electrostatic guidance system of MnSOD [3] [4]. The mangafodipir scaffold provides stability and solubility, enabling the Mn ion to function catalytically in the extracellular environment and potentially within cells, circumventing the mitochondrial localization barrier of administered MnSOD protein.

Table 2: Key Structural and Functional Analogies Between Human MnSOD and Calmangafodipir

FeatureHuman Manganese Superoxide Dismutase (MnSOD)Calmangafodipir (Pledox)
Core Catalytic UnitManganese ion (Mn³⁺/Mn²⁺) coordinated by His26, His74, His163, Asp159 + H₂O/OH⁻Manganese ion (Mn³⁺/Mn²⁺) chelated within dipyridoxyl diphosphate (fodipir) structure
Primary LigandsProtein-derived (3x His, 1x Asp, 1x H₂O/OH⁻)Synthetic chelator-derived (O/N donors from pyridoxyl phosphate groups)
Supramolecular StructureHomotetramerMonomeric low molecular weight complex
Substrate GuidanceElectrostatic "valley" and hydrogen-bonding network (Tyr34, His30, Gln143, Glu162, etc.)Design incorporates charge distribution and ligand geometry to attract O₂•⁻
Proton TransferFacilitated by active site hydrogen-bonding network (Tyr34-His30-Gln143-WAT1-WAT2)Relies on solvent/buffer protons; chelator structure may facilitate proton access
Catalytic MechanismPing-pong mechanism cycling Mn³⁺/Mn²⁺Ping-pong mechanism cycling Mn³⁺/Mn²⁺
Primary LocationMitochondrial matrixPlasma and potentially cytosolic compartments
PharmacokineticsVery short half-life (min), poor cellular uptakeDesigned for longer plasma half-life and better tissue distribution than MnSOD protein

Initial Clinical Targets: Chemotherapy-Induced Oxidative Stress Mitigation

The primary therapeutic rationale for Calmangafodipir centers on its potential to ameliorate the severe oxidative stress inflicted upon healthy tissues, particularly by cytotoxic chemotherapeutic agents. This oxidative damage represents a major dose-limiting factor contributing to significant morbidity and treatment interruptions:

  • Chemotherapy-Induced Oxidative Stress: Many cornerstone chemotherapeutics, including anthracyclines (e.g., doxorubicin), platinum agents (e.g., oxaliplatin, cisplatin), and alkylators, exert their anti-tumor effects partly through ROS generation or by disrupting cellular redox homeostasis. However, this ROS induction is not tumor-selective. Healthy tissues, especially those with high metabolic rates or endogenous ROS production (cardiomyocytes, hepatocytes, neurons, renal tubules), suffer substantial collateral damage [2] [6]. Anthracyclines generate semiquinone radicals and increase intracellular Fe²⁺, driving Fenton reaction-mediated •OH production. Platinum complexes directly inhibit antioxidant enzymes and induce mitochondrial dysfunction, amplifying ROS production [2] [8].
  • Impact on Treatment and Patient Health: Chemotherapy-induced oxidative stress manifests as organ toxicities (e.g., cardiotoxicity, hepatotoxicity, neurotoxicity, nephrotoxicity) and systemic effects like fatigue and myelosuppression. These toxicities often necessitate dose reductions, delays, or discontinuation of potentially curative chemotherapy, compromising treatment efficacy [2] [8]. Furthermore, oxidative damage contributes to long-term sequelae in cancer survivors.
  • Limitations of Conventional Antioxidants: Small molecule antioxidants (e.g., vitamins C, E, N-acetylcysteine) have generally failed in clinical trials to prevent chemotherapy toxicity effectively [2] [6]. This failure stems from insufficient potency, inability to effectively neutralize specific ROS like superoxide at its site of generation, lack of catalytic activity (acting stoichiometrically), and potential interference with the pro-oxidant cytotoxic mechanisms of chemotherapy against cancer cells [2] [4] [6].
  • Calmangafodipir's Proposed Mechanism in Mitigation: As a catalytic SOD mimetic, Calmangafodipir aims to intercept and neutralize the superoxide anion (O₂•⁻), a primary ROS and progenitor of more damaging species like peroxynitrite (ONOO⁻) and hydroxyl radicals (•OH), before they inflict cellular damage. By reducing the superoxide burden in healthy tissues, Calmangafodipir is hypothesized to:
  • Protect mitochondria from oxidative damage, preserving cellular energy production and preventing apoptosis initiation [8].
  • Reduce lipid peroxidation, protein carbonylation, and DNA oxidation in critical organs.
  • Mitigate inflammation triggered by ROS-mediated activation of signaling pathways (e.g., NF-κB).
  • Preserve endogenous antioxidant systems (e.g., glutathione) from being overwhelmed.
  • Do so without directly scavenging therapeutically relevant ROS (like H₂O₂) within cancer cells if the cytotoxic action of the chemotherapy relies on them, potentially maintaining anti-tumor efficacy while reducing off-target toxicity [2] [6].
  • Targeting Resistant Cell Populations: Emerging evidence suggests that certain subpopulations within tumors, such as quiescent leukemia stem cells (LSCs), exhibit a lower basal ROS state ("ROS-low") and rely heavily on oxidative phosphorylation and upregulate anti-apoptotic proteins like BCL-2 for survival [5]. These cells are often resistant to conventional chemotherapy. By modulating the overall redox environment or potentially sensitizing these cells, SOD mimetics like Calmangafodipir could theoretically complement chemotherapy efficacy against resistant clones, although this remains an area of active investigation [5] [6].

Therefore, the initial clinical development of Calmangafodipir focused heavily on preventing or reducing specific chemotherapy-induced toxicities, most notably oxaliplatin-associated neurotoxicity in colorectal cancer patients and anthracycline-associated cardiotoxicity. The goal was to improve the therapeutic index of chemotherapy by protecting healthy tissues from oxidative damage, enabling patients to receive full doses on schedule, thereby improving outcomes and quality of life. Preclinical studies demonstrated its ability to protect various cell types and organ systems from chemotherapy-induced oxidative damage without interfering with the anti-tumor activity of the cytotoxic agents [2] [6].

Properties

CAS Number

1401243-67-1

Product Name

Pledox

IUPAC Name

tetracalcium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;manganese(2+)

Molecular Formula

C110H150Ca4MnN20O70P10

Molecular Weight

3397.4 g/mol

InChI

InChI=1S/5C22H32N4O14P2.4Ca.Mn/c5*1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;;/h5*5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;;/q;;;;;5*+2/p-10

InChI Key

QAOJLUYEMFXJGX-UHFFFAOYSA-D

Canonical SMILES

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Mn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.